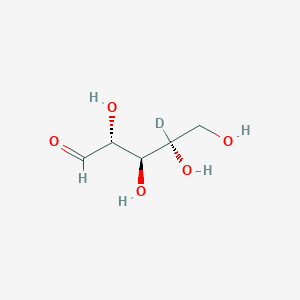
D-Ribose-d-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ribose-d-3 is a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, which is the primary source of energy for cells. It is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units. This compound is found in abundance in various living organisms, including plants, animals, and microorganisms .
准备方法
Synthetic Routes and Reaction Conditions: D-Ribose-d-3 can be synthesized through several methods. One common approach involves the chemical synthesis from D-glucose. This process typically involves the oxidation of D-glucose to D-gluconic acid, followed by a series of reduction and isomerization steps to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation. Specific strains of bacteria, such as Bacillus species, are used to convert glucose into this compound through the pentose phosphate pathway. This method is preferred due to its high yield and cost-effectiveness .
化学反应分析
Types of Reactions: D-Ribose-d-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form ribonic acid or reduced to form ribitol .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products: The major products formed from these reactions include ribonic acid from oxidation and ribitol from reduction. These products have various applications in the food and pharmaceutical industries .
科学研究应用
D-Ribose-d-3 has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of nucleotides and nucleosides. In biology, it plays a vital role in the synthesis of RNA and DNA. In medicine, this compound is used as a supplement to improve energy levels and enhance recovery from exercise. It is also being studied for its potential benefits in treating conditions like chronic fatigue syndrome and heart disease .
作用机制
D-Ribose-d-3 exerts its effects by participating in the pentose phosphate pathway, where it is converted into ribose-5-phosphate. This compound is essential for the synthesis of adenosine triphosphate, which provides energy for various cellular processes. Additionally, this compound helps in the synthesis of nucleotides, which are the building blocks of RNA and DNA .
相似化合物的比较
Similar Compounds: Similar compounds to D-Ribose-d-3 include deoxyribose, arabinose, and xylose. These compounds are also monosaccharides and share similar chemical structures .
Uniqueness: What sets this compound apart is its specific role in the synthesis of adenosine triphosphate and nucleotides. Unlike deoxyribose, which is a component of DNA, this compound is a component of RNA. This distinction makes it uniquely important in the context of energy production and genetic information processing .
属性
分子式 |
C₅H₉DO₅ |
|---|---|
分子量 |
151.14 |
同义词 |
Ribose-4-d; D-(-)-Ribose-4-d |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















